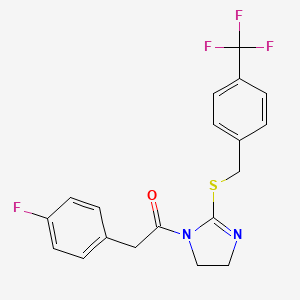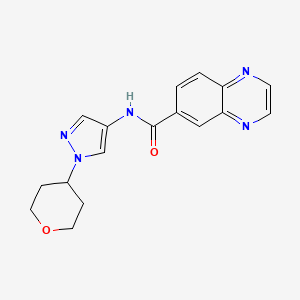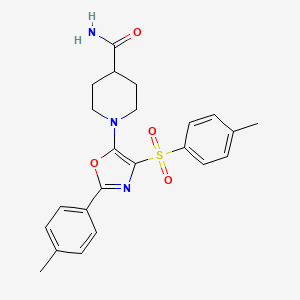![molecular formula C17H13F2NO3S B2394640 3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one CAS No. 899348-49-3](/img/structure/B2394640.png)
3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,5-Dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one, or “DFQ” for short, is an organic compound that has seen a surge in research and development in recent years. It is a synthetic organic compound that has been used in a variety of scientific and medical applications. DFQ has been used in the synthesis of a number of drugs, as well as in the development of new materials and technologies. In addition, DFQ is also used in laboratory experiments and in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
DFQ has been used in a variety of scientific research applications. It has been used as a synthetic intermediate for the synthesis of a number of drugs, including anti-cancer drugs, anti-inflammatory drugs, and anti-fungal drugs. In addition, DFQ has been used in the development of new materials and technologies, such as organic light-emitting diodes (OLEDs). It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition and protein-protein interactions.
Wirkmechanismus
The mechanism of action of DFQ is not fully understood. However, it is believed that DFQ acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed that DFQ may act as a modulator of certain cellular processes, such as gene expression and signal transduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFQ are not well understood. However, studies have shown that DFQ can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, DFQ has been shown to modulate certain cellular processes, such as gene expression and signal transduction.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using DFQ in laboratory experiments is its ability to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This makes it useful for studying the effects of enzyme inhibition on biochemical and physiological processes. However, DFQ is not a very stable compound and is prone to degradation in the presence of light and heat. This limits its use in long-term laboratory experiments.
Zukünftige Richtungen
The potential future directions for the use of DFQ are numerous. One potential direction is the use of DFQ as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, in the development of new drugs and therapies. Another potential direction is the use of DFQ in the development of new materials and technologies, such as organic light-emitting diodes (OLEDs). Finally, DFQ could be used in the study of biochemical and physiological processes, such as enzyme inhibition and protein-protein interactions.
Synthesemethoden
DFQ can be synthesized in a number of different ways. The most common method is the Friedel-Crafts alkylation reaction, which involves the reaction of an alkyl chloride with an aromatic compound in the presence of an aluminum chloride catalyst. This reaction produces a quinoline derivative, which can then be further reacted with a sulfonyl chloride to yield DFQ. Other methods of synthesis include the use of a palladium-catalyzed cross-coupling reaction and the use of a palladium-catalyzed allylic substitution reaction.
Eigenschaften
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3S/c1-9-3-4-10(2)15(5-9)24(22,23)16-8-20-14-7-13(19)12(18)6-11(14)17(16)21/h3-8H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNBBLQTRVXIMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2394560.png)

![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2394563.png)

![1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2394566.png)
![2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid](/img/structure/B2394567.png)
![2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate](/img/structure/B2394573.png)




![6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2394579.png)